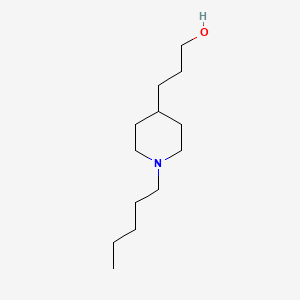
3-(1-Pentylpiperidin-4-YL)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Pentylpiperidin-4-YL)propan-1-OL is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds. This compound is characterized by a piperidine ring substituted with a pentyl group and a propanol group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Pentylpiperidin-4-YL)propan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 1-pentylpiperidine with propanal in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Pentylpiperidin-4-YL)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the piperidine ring.
Major Products Formed
Oxidation: Propanal and propanoic acid.
Reduction: The corresponding alkane.
Substitution: Halogenated derivatives of the piperidine ring.
Aplicaciones Científicas De Investigación
3-(1-Pentylpiperidin-4-YL)propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(1-Pentylpiperidin-4-YL)propan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Aminopiperidin-1-yl)propan-1-ol: Similar structure but with an amino group instead of a pentyl group.
Propan-1-ol: A simpler alcohol with a similar propanol group but lacking the piperidine ring.
1-Pentylpiperidine: Similar structure but lacking the propanol group.
Uniqueness
3-(1-Pentylpiperidin-4-YL)propan-1-OL is unique due to the combination of the piperidine ring, pentyl group, and propanol group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
141430-46-8 |
|---|---|
Fórmula molecular |
C13H27NO |
Peso molecular |
213.36 g/mol |
Nombre IUPAC |
3-(1-pentylpiperidin-4-yl)propan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-2-3-4-9-14-10-7-13(8-11-14)6-5-12-15/h13,15H,2-12H2,1H3 |
Clave InChI |
UJNJIFRMQUDCGN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1CCC(CC1)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


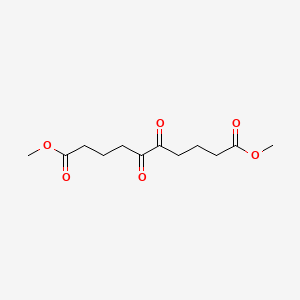

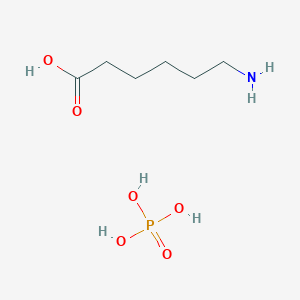

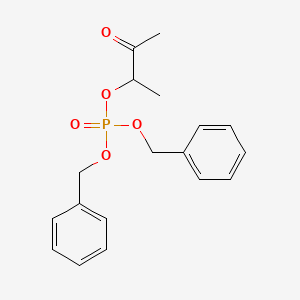
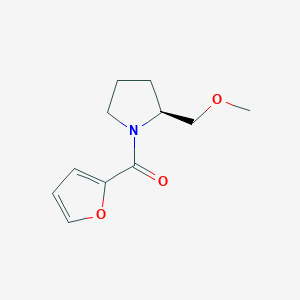
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)

![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)
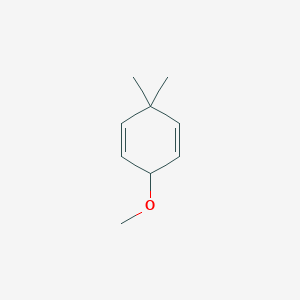
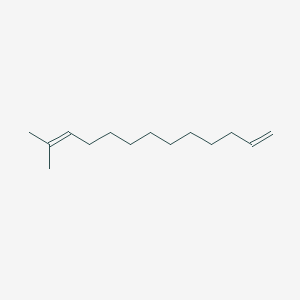

![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
